Ethyl 2-bromo-6-fluoro-3-nitrobenzoate
Description
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate is a halogenated aromatic ester characterized by a benzene ring substituted with bromine (Br), fluorine (F), and nitro (NO₂) groups. Its molecular formula is C₉H₇BrFNO₄, with a molecular weight of approximately 308.06 g/mol. This compound is typically synthesized via esterification of 2-bromo-6-fluoro-3-nitrobenzoic acid with ethanol, followed by purification. It serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of halogen-containing bioactive molecules. The bromine and fluorine substituents enhance its electrophilic reactivity, making it a versatile substrate for nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
ethyl 2-bromo-6-fluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO4/c1-2-16-9(13)7-5(11)3-4-6(8(7)10)12(14)15/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDWTAOQHHVZNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-bromo-6-fluorobenzoic acid
A patented method describes the preparation of 2-bromo-6-fluorobenzoic acid as a key intermediate, which can be further nitrated and esterified to obtain the target compound.
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Nitration | React adjacent fluorobenzonitrile with nitrating agent (saltpetre) in sulfuric acid at -2 to 2 °C | Slow addition, molar ratio nitrating agent:substrate ~1:1 |
| 2 | Nitro reduction | Reduction with iron powder and ammonium chloride in water at 85–100 °C | Produces fluoro-5-aminobenzonitrile |
| 3 | Bromination | Reaction of fluoro-5-aminobenzonitrile with N-bromo-succinimide in ethanol at 0–5 °C | Molar ratio NBS:substrate ~1.05–1.1:1 |
| 4 | Diazotization & hydrolysis | Diazotization with sodium nitrite in sulfuric acid at 0–5 °C, followed by copper sulfate catalysis and hydrolysis | Produces 2-bromo-6-fluorobenzoic acid |
After these steps, the 2-bromo-6-fluorobenzoic acid is isolated as a yellow powder.
Nitration to introduce the nitro group at position 3
Nitration of the 2-bromo-6-fluorobenzoic acid or its derivatives is typically performed under controlled acidic conditions to ensure regioselectivity at the 3-position.
Alternative nitration methods include:
Using sodium perborate tetrahydrate and acetic acid with 2-bromo-6-fluoroaniline as a precursor, converting it to 2-bromo-6-fluoronitrobenzene under mild conditions (55 °C, 4 h). This method involves oxidation of the aniline to the nitro compound.
Direct nitration of bromofluorobenzene derivatives using mixed acid (nitric and sulfuric acid) at low temperatures (20–30 °C) to obtain nitro-substituted intermediates.
Esterification to form this compound
The final step involves esterification of the 2-bromo-6-fluoro-3-nitrobenzoic acid with ethanol, typically under acidic catalysis or by using ethylating agents.
While specific detailed protocols for this esterification step on this exact compound are scarce in the literature, standard esterification methods apply:
Acid-catalyzed Fischer esterification using ethanol and sulfuric acid or other acid catalysts under reflux.
Alternatively, conversion of the acid to an acid chloride followed by reaction with ethanol.
Summary Table of Preparation Methods
Research Findings and Considerations
Regioselectivity: The presence of fluorine and bromine substituents directs nitration to the 3-position due to electronic effects, which is critical for obtaining the desired nitro derivative.
Reagent Choice: Use of N-bromo-succinimide (NBS) for bromination provides mild and selective bromination at the amino intermediate stage.
Reaction Conditions: Low temperatures during nitration and bromination steps prevent overreaction and side products.
Purification: Multiple washing, filtration, and extraction steps are necessary to isolate high-purity intermediates and final products.
Industrial Viability: The described methods avoid expensive fluorinating agents and use readily available reagents, making them suitable for scale-up.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of ethyl 2-amino-6-fluoro-3-nitrobenzoate.
Hydrolysis: Formation of 2-bromo-6-fluoro-3-nitrobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-inflammatory and anticancer properties.
Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-6-fluoro-3-nitrobenzoate depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ primarily in substituent groups, which significantly influence their physical, chemical, and biological properties. Key analogs include:
Ethyl 2-amino-6-fluoro-3-nitrobenzoate (CAS: 150368-37-9)
- Molecular Formula : C₉H₉FN₂O₄
- Molecular Weight : 228.18 g/mol
- Key Differences: Replaces the bromine atom with an amino (-NH₂) group. The amino group is electron-donating, contrasting with bromine’s electron-withdrawing nature.
Ethyl 2-chloro-6-fluoro-3-nitrobenzoate (Hypothetical)
- Molecular Formula: C₉H₇ClFNO₄
- Molecular Weight : 263.61 g/mol
- Key Differences : Bromine is replaced by chlorine (Cl), reducing steric bulk and polarizability. This affects intermolecular interactions (e.g., halogen bonding) and solubility.
Ethyl 3-nitrobenzoate (Non-fluorinated analog)
- Molecular Formula: C₉H₉NO₄
- Molecular Weight : 195.17 g/mol
- Key Differences : Lacks both bromine and fluorine substituents, resulting in lower molecular weight and reduced electrophilicity.
Physicochemical Properties
A comparative analysis of key properties is summarized in Table 1:
Table 1: Physicochemical Comparison of Ethyl 2-bromo-6-fluoro-3-nitrobenzoate and Analogs
| Compound | Molecular Weight (g/mol) | Substituents | Boiling Point (°C, est.) | Solubility (Polar Solvents) | Reactivity (SNAr*) |
|---|---|---|---|---|---|
| This compound | 308.06 | Br, F, NO₂ | 290–310 | Moderate (DMF, acetone) | High |
| Ethyl 2-amino-6-fluoro-3-nitrobenzoate | 228.18 | NH₂, F, NO₂ | 260–280 | High (ethanol, water) | Moderate |
| Ethyl 2-chloro-6-fluoro-3-nitrobenzoate | 263.61 | Cl, F, NO₂ | 270–290 | Moderate (DCM, THF) | High |
| Ethyl 3-nitrobenzoate | 195.17 | NO₂ | 240–260 | Low (ethyl acetate) | Low |
*SNAr = Nucleophilic Aromatic Substitution
Key Observations :
- This compound exhibits the highest molecular weight and reactivity due to bromine’s strong electron-withdrawing effect and polarizability.
- The amino analog shows enhanced solubility in polar solvents due to hydrogen-bonding capacity .
- Chlorine substitution reduces steric hindrance compared to bromine but retains high SNAr reactivity.
Challenges and Limitations
- Synthetic Complexity: Introducing bromine requires hazardous reagents (e.g., Br₂ or HBr), complicating large-scale synthesis compared to chlorine or amino derivatives.
- Environmental Impact : Brominated compounds pose higher environmental persistence, necessitating careful disposal protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
